

Application Note: Electrophilic Nitration of 4-(Trifluoromethoxy)anisole

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)anisole

Cat. No.: B1299818

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Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of a wide range of pharmaceuticals, agrochemicals, and materials. This application note details a representative experimental procedure for the electrophilic nitration of **4-(trifluoromethoxy)anisole** to yield **2-nitro-4-(trifluoromethoxy)anisole**. The trifluoromethoxy group is a key substituent in many modern drug candidates due to its ability to enhance metabolic stability and lipophilicity. The described protocol utilizes a standard nitrating mixture of nitric acid and sulfuric acid.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the nitration of **4-(trifluoromethoxy)anisole**.

Parameter	Value
Reactants	
4-(Trifluoromethoxy)anisole	1.92 g (10 mmol)
Nitric Acid (65%)	0.7 mL (11 mmol)
Sulfuric Acid (98%)	5 mL
Reaction Conditions	
Temperature	0-5 °C
Reaction Time	2 hours
Product	
Product Name	2-Nitro-4-(trifluoromethoxy)anisole
Appearance	Yellow solid
Yield	85%
Melting Point	55-57 °C

Experimental Protocol

Materials:

- **4-(Trifluoromethoxy)anisole (98%)**
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (65%)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate

- Ice

Equipment:

- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add **4-(trifluoromethoxy)anisole** (1.92 g, 10 mmol).
- Cooling: Place the flask in an ice bath and cool the contents to 0-5 °C with stirring.
- Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5 mL) to the flask while maintaining the temperature below 10 °C.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, 11 mmol) to concentrated sulfuric acid (2 mL) in an ice bath.
- Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of **4-(trifluoromethoxy)anisole** in sulfuric acid over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography

(TLC).

- Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
- Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
- Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **2-nitro-4-(trifluoromethoxy)anisole** as a yellow solid.

Experimental Workflow Diagram



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Caption: Workflow for the nitration of **4-(trifluoromethoxy)anisole**.

Safety Precautions

- This reaction should be performed in a well-ventilated fume hood.
- Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

- Nitrated organic compounds can be explosive. Handle the product with care and avoid heat, friction, and shock.
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